
Diethyl (2-Amino-3-pyridyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-Amino-3-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-Amino-3-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-amino-3-pyridinecarboxaldehyde under mild conditions. This reaction typically requires a catalyst, such as iodine or iron, and can be carried out under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts has been reported to achieve efficient cross-coupling reactions, which are essential for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-Amino-3-pyridyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts are frequently used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (2-Amino-3-pyridyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Mechanism of Action
The mechanism of action of diethyl (2-Amino-3-pyridyl)phosphonate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential therapeutic applications in treating diseases related to cholinesterase dysfunction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl (2-Amino-3-pyridyl)phosphonate include:
- Diethyl (2-Amino-4-pyridyl)phosphonate
- Diethyl (2-Amino-5-pyridyl)phosphonate
- Diethyl (2-Amino-6-pyridyl)phosphonate
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern on the pyridine ring, which can significantly influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H15N2O3P |
|---|---|
Molecular Weight |
230.20 g/mol |
IUPAC Name |
3-diethoxyphosphorylpyridin-2-amine |
InChI |
InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
SBXVAECANUICLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(N=CC=C1)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



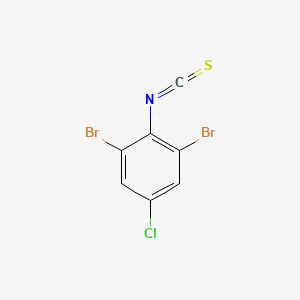
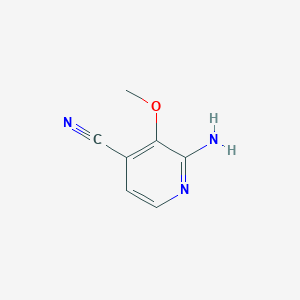
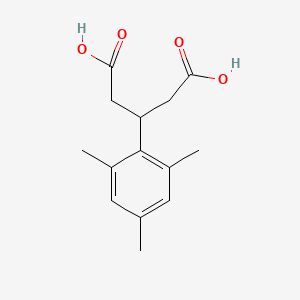

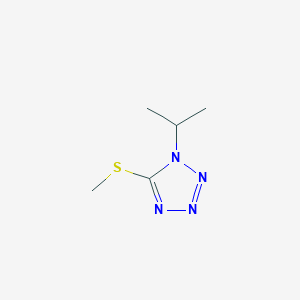
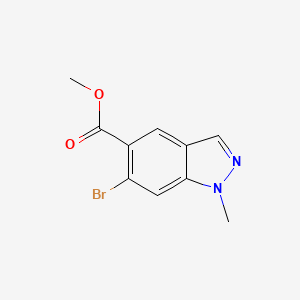

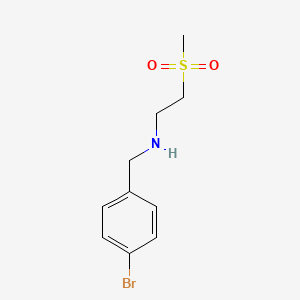


![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)


